tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
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Overview
Description
tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that features a benzimidazole core with a tert-butyl ester and a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. One common approach is to start with the benzimidazole core, which is then functionalized with the tert-butyl ester and boronate ester groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .
Biology and Medicine
Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity .
Mechanism of Action
The mechanism by which tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate exerts its effects is largely dependent on its chemical reactivity. The boronate ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The benzimidazole core may also interact with biological targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4’-piperidine]-1’-carboxylate: This compound features a similar boronate ester group but has a different core structure.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Another compound with a boronate ester group, used in similar applications.
Uniqueness
The uniqueness of tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate lies in its combination of functional groups, which provide a versatile platform for chemical modifications and applications in various fields .
Properties
Molecular Formula |
C19H27BN2O5 |
---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzimidazole-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(24)22-14-11-9-8-10-13(14)21(15(22)23)12-20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3 |
InChI Key |
PJMDBGDQIRGHOE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN2C3=CC=CC=C3N(C2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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